![molecular formula C5H6F5IO B6311808 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol, 95% CAS No. 1858241-78-7](/img/structure/B6311808.png)
4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol, 95%
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Overview
Description
4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol, 95% (hereafter referred to as PFI-95) is an organic compound with a wide range of uses in both scientific and industrial applications. It is a colorless, volatile liquid with a melting point of -41.3°C and a boiling point of 66.3°C. PFI-95 is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a surfactant in various applications. It has also been studied for its potential medicinal properties and has been used in the synthesis of a variety of pharmaceuticals.
Mechanism of Action
PFI-95 acts as a catalyst in the polymerization of styrene and other monomers. It is believed to act by forming a complex with the monomer and promoting the formation of a polymer chain. Additionally, it is believed to act as an initiator in the polymerization of styrene and other monomers by providing a source of free radicals.
Biochemical and Physiological Effects
PFI-95 has been studied for its potential medicinal properties. In particular, it has been studied for its anti-inflammatory and antifungal properties. Studies have shown that PFI-95 can inhibit the growth of certain fungi, including Candida albicans, and can reduce inflammation in animal models. Additionally, PFI-95 has been studied for its potential use in the treatment of cancer.
Advantages and Limitations for Lab Experiments
PFI-95 has a number of advantages for use in laboratory experiments. It is a colorless and volatile liquid, making it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a two-step process. However, PFI-95 is highly flammable and should be handled with caution in the laboratory.
Future Directions
The potential applications of PFI-95 are vast and the compound is currently being studied for a variety of potential uses. Future research may focus on further exploring the medicinal properties of PFI-95, such as its anti-inflammatory and antifungal properties, as well as its potential use in the treatment of cancer. Additionally, further research may focus on exploring the potential uses of PFI-95 as a catalyst in organic synthesis and polymerization reactions. Finally, research may focus on further exploring the potential of PFI-95 as a surfactant in various applications.
Synthesis Methods
PFI-95 is synthesized through a two-step process. The first step involves the reaction of 4,4,5,5-tetrafluoro-3-iodopentane (TFIP) with aqueous potassium hydroxide to form potassium 4,4,5,5-tetrafluoro-3-iodopentanoate (KTFIP). The second step involves the reaction of KTFIP with anhydrous hydrogen fluoride to form PFI-95. The reaction is generally conducted in an anhydrous environment at temperatures between -20°C and 0°C.
Scientific Research Applications
PFI-95 has a wide range of applications in scientific research, particularly in the fields of organic synthesis and polymerization. It is used as a reagent in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as a catalyst in the polymerization of styrene and other monomers. In addition, PFI-95 has been studied for its potential medicinal properties and has been used in the synthesis of a variety of pharmaceuticals.
properties
IUPAC Name |
4,4,5,5,5-pentafluoro-3-iodopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5IO/c6-4(7,5(8,9)10)3(11)1-2-12/h3,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAJFCSYQQZCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(F)(F)F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol |
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